molecular formula C18H20O4 B13517680 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal

Cat. No.: B13517680
M. Wt: 300.3 g/mol
InChI Key: MKHBOTWBYVTPIO-UHFFFAOYSA-N
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Description

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal (CAS 80638-49-9) is an aromatic aldehyde derivative featuring a propanal chain attached to a phenyl ring substituted with a benzyloxy group at the para position and methoxy groups at the 3- and 5-positions. Its IUPAC name, 3-(4-hydroxy-3,5-dimethoxyphenyl)propanal, reflects its key functional groups: an aldehyde, a benzyl ether, and methoxy substituents .

The benzyl ether and methoxy groups enhance lipophilicity, which may influence its solubility and interactions in biological or chemical systems. Safety data indicate it requires careful handling, with first-aid measures specified for inhalation exposure .

Properties

Molecular Formula

C18H20O4

Molecular Weight

300.3 g/mol

IUPAC Name

3-(3,5-dimethoxy-4-phenylmethoxyphenyl)propanal

InChI

InChI=1S/C18H20O4/c1-20-16-11-15(9-6-10-19)12-17(21-2)18(16)22-13-14-7-4-3-5-8-14/h3-5,7-8,10-12H,6,9,13H2,1-2H3

InChI Key

MKHBOTWBYVTPIO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2)OC)CCC=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal typically involves the following steps:

    Starting Materials: The synthesis begins with 3,5-dimethoxybenzaldehyde and benzyl bromide.

    Formation of Benzyl Ether: The benzylation of 3,5-dimethoxybenzaldehyde is carried out using benzyl bromide in the presence of a base such as potassium carbonate (K2CO3) in an aprotic solvent like dimethylformamide (DMF).

    Reduction: The resulting benzyl ether is then reduced to the corresponding alcohol using a reducing agent such as sodium borohydride (NaBH4).

    Oxidation: Finally, the alcohol is oxidized to the aldehyde using an oxidizing agent like pyridinium chlorochromate (PCC).

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal undergoes several types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The benzyl ether group can undergo nucleophilic substitution reactions, where the benzyl group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic conditions, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles such as thiols, amines, or halides in the presence of a base.

Major Products

    Oxidation: 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanoic acid.

    Reduction: 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanol.

    Substitution: Various substituted benzyl ethers depending on the nucleophile used.

Scientific Research Applications

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal involves its interaction with molecular targets such as enzymes and receptors. The aldehyde group can form covalent bonds with nucleophilic residues in proteins, leading to inhibition or modulation of enzyme activity. The benzyl ether and methoxy groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal with key analogs, highlighting differences in functional groups, substituents, and applications:

Compound Name CAS Number Functional Groups Substituents Key Properties/Applications
3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal 80638-49-9 Aldehyde, benzyl ether, methoxy 4-benzyloxy, 3,5-dimethoxy on phenyl Reactive aldehyde for synthesis; requires careful handling
3-(3,5-Dimethoxyphenyl)propionic acid - Carboxylic acid, methoxy 3,5-dimethoxy on phenyl Increased polarity due to carboxylic acid; potential pharmaceutical intermediate
Ethyl 3-(4-(benzyloxy)-3,5-dimethoxyphenyl)-3-hydroxy-2-(2-methoxyphenoxy)propanoate 151541-15-0 Ethyl ester, hydroxy, benzyl ether, methoxy 4-benzyloxy, 3,5-dimethoxy on phenyl; 2-methoxyphenoxy Complex ester with stability for multi-step synthesis; similarity score 0.69 to target
4-Hydroxy-3,5-dimethoxybenzaldehyde 134-96-3 Aldehyde, hydroxy, methoxy 4-hydroxy, 3,5-dimethoxy on phenyl Simpler analog; used as a fragrance or synthesis building block
Methyl 2-(4-(benzyloxy)phenyl)-3-(3,5-dimethoxyphenyl)-6-methoxybenzofuran-4-carboxylate (S4) - Methyl ester, benzofuran, benzyl ether, methoxy Benzofuran core with multiple methoxy and benzyloxy groups Synthesized via Pd/C hydrogenation (81% yield); used in natural product synthesis

Key Differences and Implications

Functional Groups :

  • The aldehyde in the target compound contrasts with the carboxylic acid in 3-(3,5-dimethoxyphenyl)propionic acid, affecting reactivity and solubility. Aldehydes are more electrophilic, enabling nucleophilic additions, while carboxylic acids participate in acid-base reactions .
  • Ester derivatives (e.g., CAS 151541-15-0) offer greater stability than aldehydes, making them preferable intermediates in multi-step syntheses .

Substituent Effects :

  • The benzyloxy group in the target compound and S4 enhances lipophilicity compared to 4-Hydroxy-3,5-dimethoxybenzaldehyde, which lacks this moiety .
  • Methoxy groups at the 3- and 5-positions are conserved across analogs, suggesting their role in steric or electronic modulation of the phenyl ring.

Biological and Synthetic Relevance: Propanoic acid derivatives (e.g., compound 5 in ) exhibit anti-asthma activity, but the target’s bioactivity remains unexplored . S4’s benzofuran core and ester functionality demonstrate its utility in natural product synthesis, achieving high yields under hydrogenation conditions .

Biological Activity

3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal is an organic compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, structure-activity relationships, and relevant research findings.

Structural Characteristics

The molecular formula of 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal is C16H18O4C_{16}H_{18}O_4 with a molecular weight of approximately 274.33 g/mol. Its structure features a propanal group attached to a phenyl ring that is further substituted with benzyloxy and dimethoxy groups. The specific arrangement of these substituents may enhance its biological activity compared to similar compounds lacking these features.

Research indicates that 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal interacts with various biological targets, potentially influencing pathways related to inflammation and cancer. Molecular docking studies suggest that this compound may exhibit binding affinity with enzymes or receptors involved in these pathways, providing insights into its therapeutic potential.

In Vitro Studies

In vitro studies have shown that derivatives of similar compounds exhibit significant biological activities:

  • Anti-inflammatory Activity : Compounds with similar structural features have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Properties : Some studies indicate that compounds with benzyloxy and dimethoxy substitutions can inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.

Comparative Analysis

To better understand the significance of 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal, it is useful to compare it with structurally similar compounds. The following table summarizes key features:

Compound NameMolecular FormulaKey Features
3-(4-Hydroxy-3,5-dimethoxyphenyl)propanalC₁₃H₁₄O₄Hydroxyl group instead of benzyloxy
4-(Benzyloxy)-3-methoxyphenyl)propanalC₁₄H₁₆O₄Contains only one methoxy group
2-(Benzyloxy)-1-(4-methoxyphenyl)ethanolC₁₄H₁₈O₃Alcohol instead of aldehyde

The unique combination of benzyloxy and dimethoxy groups in 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal may confer enhanced biological activities compared to these similar compounds.

Case Studies and Research Findings

Several studies have investigated the biological activities associated with compounds structurally related to 3-[4-(Benzyloxy)-3,5-dimethoxyphenyl]propanal:

  • Anti-Tubercular Activity : A series of derivatives demonstrated promising anti-tubercular activity against Mycobacterium tuberculosis, with some compounds showing IC50 values below 1 µg/mL. This suggests a potential for developing new anti-tubercular agents based on this structural framework .
  • Cytotoxicity Studies : Compounds derived from similar frameworks were evaluated for cytotoxicity against human cancer cell lines (e.g., HeLa cells). Most derivatives were found to be non-cytotoxic, indicating a favorable safety profile for further development .

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